

# Spectroscopic and Mechanistic Insights into Demethoxymatteucinol: A Technical Guide

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## Compound of Interest

Compound Name: Demethoxymatteucinol

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This technical guide provides a comprehensive overview of the available spectroscopic data for **demethoxymatteucinol**, a C-methylated flavanone found in various plant species. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines relevant experimental protocols for the analysis of flavonoids, and presents a representative signaling pathway to contextualize its potential biological activities.

## Data Presentation: Spectroscopic Data of Demethoxymatteucinol

The following tables summarize the available quantitative spectroscopic data for **demethoxymatteucinol** (IUPAC name: (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one; Chemical Formula: C<sub>17</sub>H<sub>16</sub>O<sub>4</sub>). It is important to note that a complete, unified set of NMR and MS data from a single experimental source is not readily available in the public domain. The data presented here is compiled from various sources and should be considered as a reference for the characteristic signals of this compound.

Table 1: <sup>13</sup>C NMR Spectroscopic Data for the C-Methyl Groups of **Demethoxymatteucinol** and Related C-Methylated Flavanones.

Position	Chemical Shift ( $\delta$ ) in ppm	Solvent
6-CH <sub>3</sub>	8.3	D
8-CH <sub>3</sub>	7.65	D
6-CH <sub>3</sub>	7.9	Di
8-CH <sub>3</sub>	9.1	Di

Solvent Key: D - Deuterated solvent (specific solvent not detailed in the source); Di - Deuterated solvent (specific solvent not detailed in the source). Data is indicative of the typical chemical shifts for methyl groups in 6,8-di-C-methylated 5,7-dihydroxyflavanones.

Table 2: Mass Spectrometry Data for **Demethoxymatteucinol**.[\[1\]](#)

Parameter	Value
Molecular Ion (M <sup>+</sup> ) m/z	284
Second Highest Peak m/z	Not specified
Total Number of Peaks	9

Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry (GC-MS). A detailed fragmentation pattern is not publicly available.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies representative of the techniques used for the spectroscopic analysis of flavonoids like **demethoxymatteucinol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A pure sample of the flavonoid is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>), deuterated methanol (CD<sub>3</sub>OD), or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The concentration is typically in the range of 5-10 mg/mL.

- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra are acquired to determine the number and types of protons in the molecule. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra provide information about the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.
- **2D NMR Spectroscopy:** Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for the complete and unambiguous assignment of all proton and carbon signals.

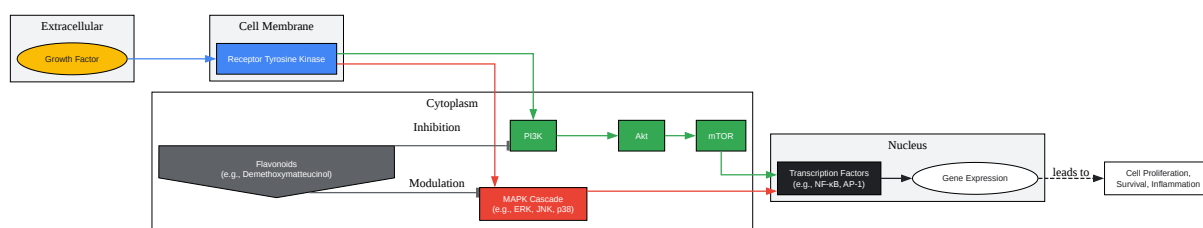
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For flavonoids, LC-MS is a common method.
- **Ionization:** Electrospray ionization (ESI) is a soft ionization technique frequently used for flavonoids, which typically forms protonated molecules  $[\text{M}+\text{H}]^+$  or deprotonated molecules  $[\text{M}-\text{H}]^-$ . Electron ionization (EI) is used in GC-MS and results in more extensive fragmentation.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- **Fragmentation Analysis (MS/MS):** To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides characteristic fragmentation patterns that aid in structure elucidation.

## Mandatory Visualization

### Representative Signaling Pathway for Flavonoids

As the specific signaling pathways modulated by **demethoxymatteucinol** are not well-documented, the following diagram illustrates a general signaling pathway commonly affected by various flavonoids. Flavonoids are known to interact with multiple cellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, survival, and inflammation.

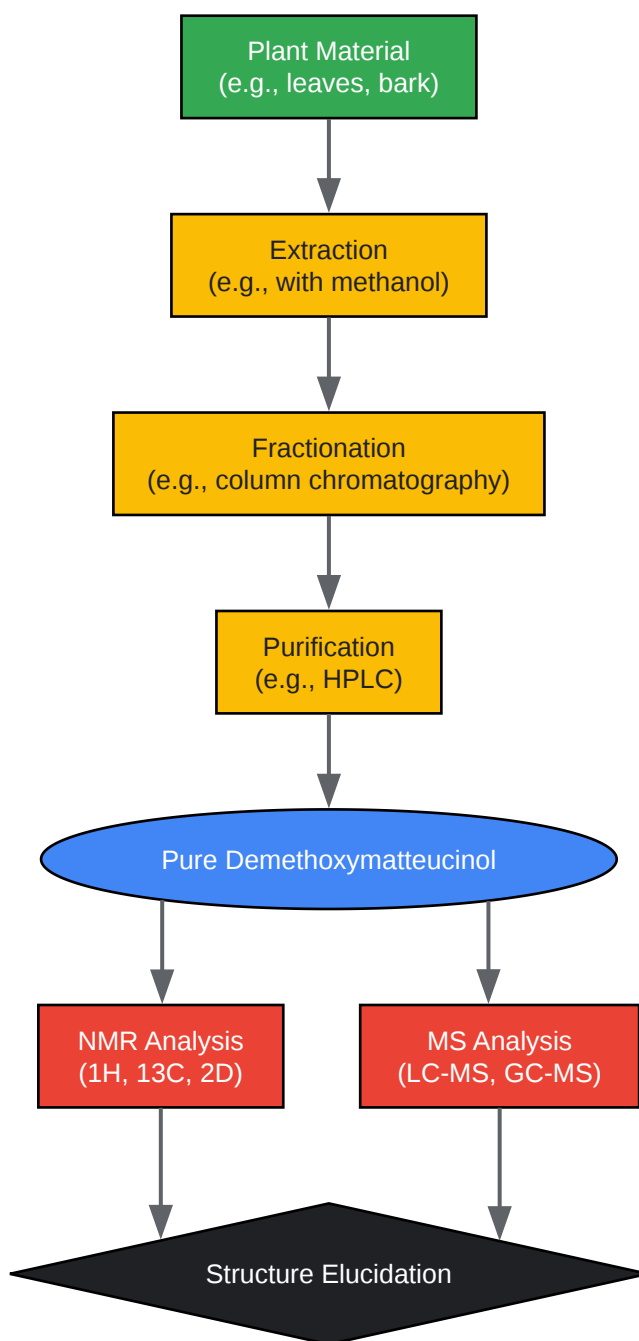


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Caption: General flavonoid signaling pathway.

### Experimental Workflow for Spectroscopic Analysis

The logical flow for the isolation and spectroscopic characterization of a natural product like **demethoxymatteucinol** is depicted below.



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Caption: Isolation and analysis workflow.

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## References

- 1. Demethoxymatteucinol | C<sub>17</sub>H<sub>16</sub>O<sub>4</sub> | CID 180550 - PubChem [pubchem.ncbi.nlm.nih.gov]
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